molecular formula C3H9ClFNO B1381499 1-Amino-3-fluoropropan-2-ol hydrochloride CAS No. 53460-74-5

1-Amino-3-fluoropropan-2-ol hydrochloride

Cat. No. B1381499
CAS RN: 53460-74-5
M. Wt: 129.56 g/mol
InChI Key: IBSQVUYDIGJWNS-UHFFFAOYSA-N
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Description

“1-Amino-3-fluoropropan-2-ol hydrochloride” is a synthetic compound with the CAS Number: 53460-74-5 . It has a molecular weight of 129.56 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-3-fluoropropan-2-ol hydrochloride . The InChI code is 1S/C3H8FNO.ClH/c4-1-3 (6)2-5;/h3,6H,1-2,5H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis and Biological Activity
    1-Amino-3-fluoropropan-2-ol hydrochloride has been utilized in various synthetic processes to create biologically active compounds. For instance, Pero et al. (1977) explored the synthesis of derivatives of 3-fluoropropan-2-one and their effects in BDF mice, revealing insights into structure-activity relationships and toxicity (Pero, Babiarz-Tracy, & Fondy, 1977). Similarly, Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, demonstrating their potential anti-malarial activities against Plasmodium falciparum strains (Robin et al., 2007).

  • Pharmaceutical Chemistry and Drug Development
    In pharmaceutical research, compounds like 1-amino-3-fluoropropan-2-ol hydrochloride serve as key intermediates. Malakyan et al. (2011) investigated the antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, emphasizing their weak antioxidant properties but notable antihemolytic effects in erythrocyte oxidative stress models (Malakyan et al., 2011).

  • Chemical Characterization and Analysis
    The compound has also been a focus in studies aiming to characterize and analyze its properties. Meyer et al. (1979) identified phosphatidyl-1-aminopropane-2-ol in rat liver after administration of 1-aminopropane-2-ol hydrochloride, highlighting its potential role in biochemical processes (Meyer, Wahl, & Gercken, 1979).

  • Environmental and Analytical Chemistry
    In the field of environmental and analytical chemistry, this compound is used in various analytical techniques. For example, Dawit et al. (2001) developed a new method for determining 1-aminopropan-2-one (a related compound) in water samples, illustrating the application of 1-amino-3-fluoropropan-2-ol hydrochloride in environmental analysis (Dawit, Williams, & Fitzsimons, 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-amino-3-fluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQVUYDIGJWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-fluoropropan-2-ol hydrochloride

CAS RN

53460-74-5
Record name 1-amino-3-fluoropropan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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